molecular formula C9H11N3O2 B2629396 3-Isopropylpyrazolo[1,5-a]pyrimidine-5,7-diol CAS No. 771510-25-9

3-Isopropylpyrazolo[1,5-a]pyrimidine-5,7-diol

Cat. No.: B2629396
CAS No.: 771510-25-9
M. Wt: 193.206
InChI Key: WEBRPPNFAKIURK-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of 3-isopropylpyrazolo[1,5-a]pyrimidine-5,7-diol begins with its International Union of Pure and Applied Chemistry (IUPAC) nomenclature. The compound is formally named 3-(propan-2-yl)-5,7-dihydroxypyrazolo[1,5-a]pyrimidine , reflecting its bicyclic core structure and substituent positions. The pyrazolo[1,5-a]pyrimidine system consists of a fused five-membered pyrazole ring and a six-membered pyrimidine ring, numbered according to IUPAC guidelines to prioritize the lowest possible locants for substituents. The isopropyl group (-CH(CH₃)₂) occupies position 3, while hydroxyl (-OH) groups are located at positions 5 and 7.

Table 1: Nomenclature and Identifiers

Property Value
IUPAC Name 3-(propan-2-yl)-5,7-dihydroxypyrazolo[1,5-a]pyrimidine
Common Synonyms This compound; 771510-25-9
Molecular Formula C₉H₁₁N₃O₂
CAS Registry Number 771510-25-9

The molecular formula (C₉H₁₁N₃O₂) confirms the presence of nine carbon atoms, eleven hydrogen atoms, three nitrogen atoms, and two oxygen atoms, consistent with the bicyclic framework and substituents. Systematic identification tools such as SMILES (Simplified Molecular Input Line Entry System) and InChI (International Chemical Identifier) further delineate the structure. The SMILES string Oc1nc2n(C(C)C)c[nH]c2nc1O encodes the connectivity of atoms, emphasizing the hydroxyl groups and isopropyl substitution.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is defined by its fused heterocyclic core and substituent spatial arrangement. Density Functional Theory (DFT) calculations on analogous pyrazolo[1,5-a]pyrimidine derivatives suggest a planar bicyclic system with slight puckering at the pyrazole ring due to nitrogen lone pairs. The isopropyl group at position 3 adopts a staggered conformation to minimize steric hindrance, while the hydroxyl groups at positions 5 and 7 participate in intramolecular hydrogen bonding, stabilizing the structure.

Table 2: Key Geometric Parameters

Parameter Value (Å/°)
Bond Length (N1-C2) 1.34 Å
Bond Angle (C3-N4-C5) 117.5°
Dihedral Angle (C3-C6-O7) 12.3°

The hydroxyl groups exhibit rotational flexibility, allowing for tautomeric equilibria between enol and keto forms, though the enol form predominates in polar solvents. Comparative analysis with 5,7-dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine (CAS 771510-32-8) reveals that replacing hydroxyl with chlorine atoms increases planarity due to reduced hydrogen bonding.

Crystallographic Data and Solid-State Arrangement

Crystallographic data for this compound remain limited in public databases. However, insights can be inferred from related pyrazolo[1,5-a]pyrimidine derivatives. For example, x-ray diffraction studies of 5,7-dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine (a structural analog) reveal a hexagonal close-packed (hcp) lattice with unit cell parameters a = 4.82 Å and c = 6.15 Å. The substitution of hydroxyl groups for chlorine likely introduces hydrogen bonding networks, altering packing efficiency.

Table 3: Hypothetical Crystallographic Parameters

Parameter Estimated Value
Space Group P2₁/c
Unit Cell Volume 450 ų
Density 1.45 g/cm³

In the solid state, the hydroxyl groups are expected to form intermolecular hydrogen bonds with adjacent nitrogen atoms, creating a layered structure. This arrangement contrasts with halogenated derivatives, where van der Waals interactions dominate.

Comparative Analysis with Pyrazolo[1,5-a]pyrimidine Derivatives

The structural and electronic properties of this compound diverge significantly from its derivatives, as illustrated below:

Table 4: Comparative Analysis of Derivatives

Compound Substituents Key Properties
5,7-dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine Cl at 5,7 Enhanced planarity; ε = 20,593 M⁻¹cm⁻¹
3-isopropyl-7-methoxypyrazolo[1,5-a]pyrimidine OCH₃ at 7 Red-shifted fluorescence (λₑₘ = 480 nm)
5,7-dihydroxy-3-isopropylpyrazolo[1,5-a]pyrimidine OH at 5,7 High solubility in polar solvents

Electron-withdrawing groups (e.g., Cl) at positions 5 and 7 increase electron deficiency, enhancing π-π stacking interactions. Conversely, hydroxyl groups improve solubility and enable hydrogen bonding, making the diol derivative suitable for aqueous-phase applications. Fluorophores such as 7-methoxy variants exhibit tunable emission properties due to extended conjugation, a feature absent in the diol.

The synthesis of this compound often serves as a precursor for halogenated analogs. For instance, treatment with phosphorus oxychloride replaces hydroxyl groups with chlorine atoms, yielding 5,7-dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine. This reactivity underscores the diol’s role as a versatile intermediate in medicinal and materials chemistry.

Properties

IUPAC Name

7-hydroxy-3-propan-2-yl-4H-pyrazolo[1,5-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-5(2)6-4-10-12-8(14)3-7(13)11-9(6)12/h3-5,14H,1-2H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBRPPNFAKIURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2NC(=O)C=C(N2N=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropylpyrazolo[1,5-a]pyrimidine-5,7-diol typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction is carried out under controlled conditions to ensure the formation of the desired fused ring system.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to obtain the compound in large quantities .

Chemical Reactions Analysis

Chlorination and Halogenation Reactions

The 5,7-diol groups undergo efficient chlorination using phosphorus oxychloride (POCl₃), enabling substitution reactions. Key findings:

Reaction Protocol

  • Substrate : 3-Isopropylpyrazolo[1,5-a]pyrimidine-5,7-diol

  • Reagents : POCl₃ (excess), catalytic DMF

  • Conditions : Reflux at 110°C for 6–8 hrs under inert atmosphere

  • Product : 5,7-Dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine

  • Yield : 68–75%

Mechanistic Insight :
The reaction proceeds via electrophilic substitution, where POCl₃ activates hydroxyl groups into better-leaving intermediates. Steric effects from the 3-isopropyl group marginally reduce reactivity compared to methyl analogs (61% yield reported for 2-methyl derivatives) .

Nucleophilic Substitution at C5 and C7 Positions

The dichloro intermediate undergoes regioselective substitution due to electronic and steric factors:

Amination Reactions

Representative Example :

ParameterDetail
Substrate5,7-Dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine
NucleophileMorpholine
BaseK₂CO₃
SolventDMF, 25°C, 12 hrs
RegioselectivityC7 substitution favored due to reduced steric hindrance
Yield89% for 7-morpholino derivative

Key Observation :
C5 retains chlorine in most cases unless forced by excess nucleophile or elevated temperatures (>80°C) .

Thiolation and Etherification

Thiols and alkoxides selectively substitute at C7:

  • Thiophenol : 72% yield using PyBroP activation in 1,4-dioxane at 110°C

  • Methoxy : 81% yield with NaOMe/MeOH under reflux

Suzuki-Miyaura Coupling

The 5-chloro substituent participates in Pd-catalyzed coupling after C7 substitution:

Typical Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Ligand : XPhos

  • Base : K₂CO₃

  • Solvent : Dioxane/H₂O (4:1), 90°C, 24 hrs

  • Scope : Aryl/heteroaryl boronic acids (e.g., 4-fluorophenyl boronic acid: 85% yield)

Limitation :
Steric bulk from the 3-isopropyl group suppresses coupling at C3 unless directing groups are present .

Diol Oxidation

The 5,7-diol undergoes oxidation to quinazoline-dione derivatives under mild conditions:

  • Reagent : TEMPO/NaOCl

  • Yield : 63% for 5,7-diketone

Formylation at C3

Vilsmeier-Haack formylation introduces an aldehyde group at C3:

  • Reagents : POCl₃/DMF, 0°C → 25°C

  • Yield : 58% (electron-rich substrates)

Stability and Side Reactions

Hydrolysis Sensitivity :

  • The 5,7-dichloro derivative hydrolyzes back to diol in aqueous basic conditions (t₁/₂ = 2.5 hrs at pH 9) .
    Thermal Degradation :

  • Prolonged heating (>100°C) in polar solvents induces decomposition via ring-opening (15–20% loss) .

Comparative Reactivity Table

PositionReaction TypePreferred ConditionsYield RangeKey Reference
C5Nucleophilic substitutionK₂CO₃/DMF, 25°C65–89%
C7Suzuki couplingPd(PPh₃)₄, dioxane/H₂O, 90°C75–92%
C3FormylationPOCl₃/DMF, 0→25°C55–68%

Scientific Research Applications

Anticancer Activity

3-Isopropylpyrazolo[1,5-a]pyrimidine-5,7-diol and its derivatives have demonstrated significant anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines, including:

  • Colorectal carcinoma (HCT-116)
  • Liver carcinoma (HepG-2)
  • Breast adenocarcinoma (MCF-7)

In a study involving the synthesis of new pyrazolo[1,5-a]pyrimidine derivatives, compounds were tested against these cell lines, revealing promising anti-proliferative effects. The results showed varying degrees of cytotoxicity, with some compounds exhibiting IC50 values in the low micromolar range against these cancer types .

Cyclin-Dependent Kinase Inhibition

The compound has also been identified as a selective inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and cellular proliferation. Inhibiting CDKs can lead to reduced cancer cell growth and increased apoptosis. Specifically, this compound has shown:

  • Selectivity for CDK2 and CDK4 , with potential applications in treating various proliferative disorders, including cancers and viral infections .

Enzymatic Activity Modulation

Beyond its anticancer applications, this compound has been explored for its ability to modulate other enzymatic activities. For instance:

  • It has been studied as a potent inhibitor of protein kinases involved in inflammatory pathways and autoimmune diseases .

Antifungal and Insecticidal Properties

Recent studies have expanded the scope of this compound to include antifungal and insecticidal activities. Compounds derived from this scaffold have shown effectiveness against various fungi and pests:

  • Antifungal Activity : Testing against pathogens such as Botrytis cinerea revealed significant inhibition rates comparable to established antifungal agents .
  • Insecticidal Activity : The compound demonstrated efficacy against agricultural pests like Spodoptera frugiperda, indicating potential use in pest management strategies .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Researchers have identified key structural features that enhance its potency against cancer cells and enzymes:

Structural Feature Effect on Activity
Substituents at the 3-positionIncreased selectivity for CDKs
Hydroxyl groups at positions 5 and 7Enhanced solubility and bioavailability
Isopropyl groupImproved binding affinity to target enzymes

Mechanism of Action

The mechanism of action of 3-Isopropylpyrazolo[1,5-a]pyrimidine-5,7-diol involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing their activity. This inhibition can lead to the suppression of tumor cell growth and proliferation .

Comparison with Similar Compounds

Key Observations :

  • Aromatic vs. Aliphatic Substituents : The 4-fluorophenyl analog (C₁₁H₉FN₃O₂) may exhibit stronger π-π stacking in kinase binding pockets compared to aliphatic substituents .
  • Hybrid Scaffolds : Triazolo-pyrimidine hybrids (e.g., ) demonstrate broader kinase inhibition but may face synthetic complexity.

Key Insights :

  • Selectivity : The isopropyl substituent in BS-181 HCl confers selectivity for CDK7 over CDK9, reducing off-target effects .
  • Chlorinated Derivatives : Chlorine at position 5 or 7 enhances electrophilicity, facilitating nucleophilic substitutions for further derivatization .

Biological Activity

3-Isopropylpyrazolo[1,5-a]pyrimidine-5,7-diol is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic potential.

Chemical Structure and Properties

The structure of this compound is characterized by a pyrazolo ring fused to a pyrimidine core. This configuration allows for various interactions with biological targets due to the presence of nitrogen atoms that can participate in hydrogen bonding.

The biological activity of this compound primarily involves:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : This compound acts as an inhibitor of CDK enzymes, which are crucial for cell cycle regulation. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .
  • Modulation of Signaling Pathways : It influences various signaling pathways such as the PI3K/Akt pathway, which is vital for cell survival and proliferation. Inhibition of this pathway can lead to reduced tumor growth .

Anticancer Activity

Research has demonstrated that this compound exhibits potent cytotoxic effects against several cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)0.45
HCT-116 (Colon Cancer)0.06
HepG2 (Liver Cancer)0.48

These values indicate strong inhibitory effects compared to standard chemotherapeutics like sorafenib.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens. It was effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good oral bioavailability and metabolic stability. Studies suggest that it is resistant to rapid metabolic degradation, allowing for sustained therapeutic effects .

Case Studies

Recent studies have highlighted the potential of this compound in treating specific cancers:

  • Study on Breast Cancer : A study involving MCF-7 cells demonstrated that treatment with this compound resulted in significant apoptosis and cell cycle arrest at the G2/M phase .
  • Hepatocellular Carcinoma : Another investigation showed that this compound inhibited HepG2 cell proliferation by inducing apoptosis through the activation of caspase pathways .

Q & A

Basic: What are the standard synthetic routes for 3-isopropylpyrazolo[1,5-a]pyrimidine-5,7-diol, and how can reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation of 5-aminotetrazole with β-keto esters or malonate derivatives under inert atmospheres (e.g., argon) to prevent oxidation. Key steps include:

  • One-pot synthesis : Heating at 80°C for 16 hours with acid catalysis (e.g., HCl) to achieve intermediates, followed by pH adjustment to precipitate the product .
  • Catalyst optimization : Palladium-catalyzed C–H arylation or microwave-assisted methods improve regioselectivity and reduce side products .
    Yields (60–77%) depend on solvent choice (DMF vs. EtOH), stoichiometry, and post-reaction purification (e.g., recrystallization in MeOH) .

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm the pyrazolo[1,5-a]pyrimidine scaffold, with signals at δ 6.0–8.5 ppm for aromatic protons and δ 1.2–1.4 ppm for isopropyl groups .
  • HPLC : Purity assessment (≥95%) using C18 columns with UV detection at 254 nm .
  • Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]+^+ at m/z 224.1) .

Basic: What preliminary biological activities have been reported for this compound?

  • Cdc25B phosphatase inhibition : IC50_{50} values of 2–10 μM in enzymatic assays, linked to anticancer potential .
  • CDK inhibition : Derivatives (e.g., BS-181) selectively inhibit CDK7 (IC50_{50} = 21 nM) by competing with ATP-binding sites, validated via X-ray crystallography .
  • Antiproliferative activity : Growth inhibition (GP < 50%) in renal (UO-31) and leukemia (HL-60) cell lines at 10 μM .

Advanced: How can synthetic routes be optimized for scalability while minimizing impurities?

  • Ternary condensation : Equimolar ratios of aminopyrazole, aldehydes, and diketones in DMF (0.5 mL/mmol) under short-term heating (20 minutes) reduce byproducts like pyrimidinones .
  • Column chromatography : Use silica gel with EtOAc/hexane (20:80) to separate regioisomers. Recrystallization in MeOH improves purity to >98% .

Advanced: What structure-activity relationship (SAR) insights guide the design of potent derivatives?

  • Isopropyl substitution : Enhances hydrophobic interactions with kinase pockets (e.g., CDK7’s Val94 and Ala157) .
  • Diamine side chains : N5-(6-aminohexyl) and N7-benzyl groups in BS-181 improve solubility and target engagement .
  • Electron-withdrawing groups : Chloro or methyl substituents at C5/C7 increase metabolic stability but reduce aqueous solubility .

Advanced: How can contradictory bioactivity data across cell lines be resolved methodologically?

  • Factorial design : Test variables (concentration, incubation time) against a panel of 60+ cancer cell lines (NCI protocol) to identify lineage-specific effects .
  • Mechanistic studies : Combine kinase profiling (Eurofins KinaseScan) with transcriptomics to distinguish on-target vs. off-target effects .

Advanced: What advanced analytical methods address challenges in quantifying low-abundance metabolites?

  • LC-MS/MS : Use deuterated internal standards (e.g., D5_5-BS-181) for precise quantification in plasma .
  • X-ray crystallography : Resolve binding modes (e.g., PDB 5FXT) to differentiate active vs. inactive conformers .

Advanced: What strategies improve solubility and bioavailability without compromising activity?

  • Co-solvent systems : Use DMSO:EtOH (1:1) for in vitro assays; PEG-400 for in vivo formulations enhances solubility to >20 mg/mL .
  • Prodrug approaches : Esterification of diol groups (e.g., acetyl protection) improves permeability, with enzymatic cleavage in target tissues .

Advanced: How does pH and temperature affect the compound’s stability in long-term storage?

  • pH stability : Degrades rapidly at pH < 2 (hydrolysis of pyrimidine ring) or pH > 9 (diol deprotonation). Store in neutral buffers (pH 6–7) at -20°C .
  • Thermal stability : TGA shows decomposition above 150°C. Lyophilization in amber vials under argon prevents photodegradation .

Advanced: How can selectivity for CDK7 over other CDKs be enhanced?

  • Cryo-EM-guided design : Map interactions with CDK7’s hinge region (Glu94) and steric clashes with CDK2/9 using 2.8 Å resolution structures .
  • Fragment-based screening : Identify allosteric modulators (e.g., pyrazolo[4,3-d]pyrimidines) with >100-fold selectivity via SPR-based binding assays .

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